Regioisomeric Differentiation: 2‑CF₃ vs. 4‑CF₃ Analogues in Lipophilicity (log D₇.₄)
The 2‑CF₃‑3‑NHBoc regioisomer (CAS 1824347‑45‑6) is expected to exhibit a distinct lipophilicity profile compared to its 4‑CF₃‑3‑NHBoc counterpart. While experimentally determined log D₇.₄ values for the exact compounds have not been reported in peer‑reviewed literature, the parent heterocycle 2‑(trifluoromethyl)piperidine has a measured log P of 1.67 and log D₇.₄ of 1.67 [1], whereas 4‑(trifluoromethyl)piperidine hydrochloride has a measured log P of 2.68 . This difference of approximately 1.0 log unit indicates that moving the CF₃ group from the 2‑ to the 4‑position significantly increases lipophilicity. The Boc‑protected 3‑amino derivatives are predicted to follow the same trend, meaning the 2‑CF₃ isomer (1824347‑45‑6) provides a less lipophilic, more polar starting point for lead optimization—a critical parameter for CNS drug design where log D₇.₄ values between 1 and 3 are typically targeted [2].
| Evidence Dimension | Lipophilicity (log P / log D₇.₄) |
|---|---|
| Target Compound Data | log P ≈ 1.67 (parent 2‑CF₃‑piperidine); Boc‑protected analog predicted to be moderately lipophilic [1] |
| Comparator Or Baseline | 4‑(Trifluoromethyl)piperidine HCl: log P = 2.68 |
| Quantified Difference | Δ log P ≈ 1.0 (2‑CF₃ less lipophilic than 4‑CF₃ regioisomer) |
| Conditions | Calculated and experimental log P values; log D at pH 7.4 from ChemBase database |
Why This Matters
The lower lipophilicity of the 2‑CF₃ regioisomer makes it a preferred building block for CNS‑penetrant candidates where excessive log D compromises blood‑brain barrier permeability or increases non‑specific binding.
- [1] ChemBase, 2‑(trifluoromethyl)piperidine, log P = 1.67, log D₇.₄ = 1.67. View Source
- [2] Wager, T.T., et al. (2010) Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chemical Neuroscience, 1, 420–434. View Source
